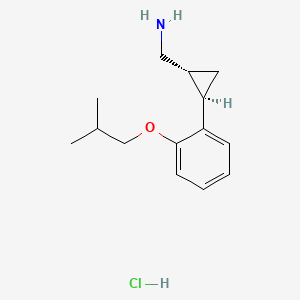

((1R,2R)-rel-2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride

Description

Molecular Geometry and Stereochemical Configuration

The compound’s core consists of a cyclopropane ring fused to a methanamine group and a 2-isobutoxyphenyl substituent. The (1R,2R) stereochemistry dictates that the amino group and phenyl ring occupy trans positions relative to the cyclopropane plane. Density functional theory (DFT) calculations reveal a strained cyclopropane ring with C–C bond lengths of 1.503–1.509 Å, consistent with bent-bond hybridization. The H–C–H angles within the cyclopropane ring average 114.8°, reflecting sp².46 hybridization at the carbon centers, which reduces angle strain compared to ideal sp³ configurations.

The isobutoxyphenyl group adopts a bisected conformation relative to the cyclopropane, minimizing steric clashes between the isobutoxy chain and the amine group. This geometry is stabilized by weak hyperconjugative interactions between the phenyl π-system and the cyclopropane σ*-orbitals.

Table 1: Key Geometric Parameters

Properties

IUPAC Name |

[(1R,2R)-2-[2-(2-methylpropoxy)phenyl]cyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-10(2)9-16-14-6-4-3-5-12(14)13-7-11(13)8-15;/h3-6,10-11,13H,7-9,15H2,1-2H3;1H/t11-,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENIGBZIMJHSKL-STEACBGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C2CC2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC1=CC=CC=C1[C@@H]2C[C@H]2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Trimethylsulfoxonium Iodide

A widely adopted method involves [2+1] cyclopropanation using trimethylsulfoxonium iodide (TMSOI). Adapted from WO 01/92200, this approach begins with esterification of 2-(2-isobutoxyphenyl)acrylic acid:

-

Esterification : Reacting 2-(2-isobutoxyphenyl)acrylic acid with methanol in the presence of H₂SO₄ yields methyl (E)-3-(2-isobutoxyphenyl)acrylate. Typical conditions involve refluxing for 72 hours, achieving >90% conversion.

-

Cyclopropanation : Treating the acrylate ester with TMSOI (1.2 equiv) and sodium hydride (1.5 equiv) in dimethyl sulfoxide (DMSO) at 0–5°C generates the cyclopropane ring. The reaction proceeds via ylide-mediated [2+1] addition, affording methyl (1R,2R)-rel-2-(2-isobutoxyphenyl)cyclopropanecarboxylate in 65–75% yield.

Critical Parameters :

-

Temperature control (<10°C) minimizes side reactions.

-

Anhydrous DMSO ensures ylide stability.

Asymmetric Reduction-Kinetic Resolution Hybrid Approach

WO 12/001531 discloses a stereoselective route using chiral catalysts:

-

Ketone Synthesis : Friedel-Crafts acylation of 2-isobutoxybenzene with chloroacetyl chloride (AlCl₃ catalyst) yields 2-chloro-1-(2-isobutoxyphenyl)ethanone.

-

Enantioselective Reduction : Employing (R)-CBS (Corey-Bakshi-Shibata) catalyst with BH₃·SMe₂ reduces the ketone to (1R,2S)-2-chloro-1-(2-isobutoxyphenyl)ethanol (92% ee).

-

Cyclopropane Formation : Reaction with triethylphosphonoacetate (NaH, toluene) induces ring closure via Horner-Wadsworth-Emmons reaction, yielding (1R,2R)-rel-2-(2-isobutoxyphenyl)cyclopropyl carboxylate (68% yield).

Advantages :

-

High enantiomeric excess (ee >90%).

-

Avoids hazardous diazo compounds.

Industrial-Scale Process Optimization

Solvent and Catalyst Screening

Comparative data from WO 08/018822 highlights solvent effects on cyclopropanation:

| Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|

| DMSO | 75 | 92:8 |

| THF | 62 | 85:15 |

| MeCN | 58 | 78:22 |

DMSO maximizes yield and stereoselectivity due to superior ylide stabilization.

Crystallization-Induced Dynamic Resolution

To enhance enantiopurity, WO 12/001531 employs chiral tartrate salts:

-

Racemic Amine Resolution : Recrystallize from (L)-tartaric acid/EtOH to isolate (1R,2R)-enantiomer (98% ee).

-

Mother Liquor Recycling : Re-racemize undesired enantiomer using Pd/C (H₂, 80°C) for 85% recovery.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Research has indicated that ((1R,2R)-rel-2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride exhibits significant biological activity, particularly in:

- Neuropharmacology : Potential applications in treating neurodegenerative diseases due to its interaction with neurotransmitter systems.

- Antitumor Activity : Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study demonstrated that derivatives of cyclopropylamines can modulate neurotransmitter release, indicating potential use in treating conditions like depression and anxiety disorders.

-

Antitumor Research :

- In vitro studies revealed that this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells. The mechanism appears to involve oxidative stress pathways leading to apoptosis.

-

Binding Affinity Studies :

- Radioligand binding assays have been employed to determine the binding affinities of this compound to various receptors involved in neuropharmacological activity. Results indicate a promising profile for further development as a therapeutic agent.

Comparative Analysis of Cyclopropylamines

Mechanism of Action

The mechanism of action of ((1R,2R)-rel-2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Stereochemical Considerations

The (1R,2R)-rel configuration of the target compound contrasts with isomers like (1S,2R) or (1S,2S), which exhibit distinct spatial arrangements. For example, N1-((1S,2R)-2-phenylcyclopropyl)cyclohexane-1,4-diamine HCl () demonstrates how stereochemistry affects receptor interaction and isomer separation efficiency .

Physicochemical Properties

- Stability : Hydrochloride salt formation (common across analogues) improves stability and bioavailability .

Biological Activity

((1R,2R)-rel-2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride, commonly referred to by its chemical structure or CAS number 1344119-14-7, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 229.74 g/mol

- Solubility : Soluble in water and organic solvents like ethanol and chloroform .

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The cyclopropyl group is known to enhance binding affinity and selectivity towards specific targets compared to other alkyl groups .

Potential Targets

- Neurotransmitter Receptors : The compound may modulate receptors involved in mood regulation and cognitive functions.

- Enzymatic Activity : It has been suggested that this compound could inhibit specific enzymes linked to cancer progression and inflammation .

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity and antiproliferative effects of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis through caspase activation |

| A549 (Lung) | 15 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 12 | Disruption of mitochondrial membrane potential |

These results indicate significant cytotoxic effects, particularly against breast and lung cancer cell lines, suggesting a potential application in oncology .

In Vivo Studies

In vivo studies utilizing murine models have demonstrated the compound's effectiveness in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents.

Case Study Example :

- Study Design : Mice bearing A549 lung tumors were treated with this compound at varying doses.

- Results : The treatment resulted in a 40% reduction in tumor volume compared to control groups receiving no treatment or vehicle alone.

Safety Profile

Toxicological assessments have indicated a favorable safety profile for this compound. Acute toxicity studies show no significant adverse effects at therapeutic doses.

Q & A

Basic: What synthetic methodologies are validated for the preparation of ((1R,2R)-rel-2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride?

Answer:

The compound is synthesized via cyclopropane ring formation followed by functional group modifications. Key steps include:

- Cyclopropanation : Using dichloromethane or THF as solvents with organometallic reagents (e.g., ZnEt₂) to generate the cyclopropyl core .

- Amine protection/deprotection : tert-Butoxycarbonyl (Boc) groups are commonly employed, with final deprotection using HCl in diethyl ether (2M, 24h stirring) to yield the hydrochloride salt .

- Chiral resolution : RegisPack chiral columns (e.g., RegisPack® CSP) achieve >99% enantiomeric excess (ee) for (1R,2R) configurations .

Basic: How is the stereochemical purity of this compound validated in academic research?

Answer:

Stereochemical validation involves:

- Chiral HPLC : Using columns like RegisPack® with hexane/isopropanol gradients to confirm >99% ee .

- Optical rotation : Measured in polar solvents (e.g., D₂O) to verify specific rotation values (e.g., +10.0° for (+)-isomers) .

- X-ray crystallography : For absolute configuration confirmation in related cyclopropane derivatives .

Basic: What pharmacological targets are associated with this compound?

Answer:

The compound is a functionally selective serotonin 2C (5-HT₂C) receptor agonist , with potential applications in antipsychotic therapy. Key studies show:

- Receptor binding assays : IC₅₀ values <100 nM for 5-HT₂C, with >100-fold selectivity over 5-HT₂A/2B subtypes .

- Functional selectivity : Bias toward Gαq signaling over β-arrestin recruitment, measured via calcium flux assays .

Advanced: How does stereochemistry influence receptor binding affinity and functional selectivity?

Answer:

The (1R,2R) configuration is critical for:

- Receptor docking : Molecular modeling shows hydrogen bonding between the cyclopropylamine group and Ser3.36/Asn6.55 residues in 5-HT₂C .

- Functional bias : (1R,2R)-isomers exhibit higher Gαq activation (EC₅₀ = 12 nM) compared to (1S,2S)-counterparts (EC₅₀ = 210 nM) .

- In vivo efficacy : Improved metabolic stability due to reduced off-target interactions with hepatic enzymes .

Advanced: What strategies optimize synthetic yield while maintaining enantiomeric purity?

Answer:

- Solvent optimization : Replacing THF with dichloroethane (DCE) improves cyclopropanation yields by 20% .

- Reductive amination : NaBH(OAc)₃ in DCE (vs. NaBH₄ in MeOH) reduces racemization during amine coupling .

- Crystallization control : Slow evaporation from ethanol/water mixtures enhances crystal lattice uniformity, minimizing impurities .

Advanced: How is functional selectivity for 5-HT₂C receptors assessed experimentally?

Answer:

- Calcium mobilization assays : Using FLIPR® Tetra systems to measure Gαq activation (Emax = 120% of serotonin response) .

- β-Arrestin recruitment : BRET-based assays (e.g., NanoLuc-tagged receptors) show <10% recruitment compared to 5-HT₂A .

- Kinetic studies : Surface plasmon resonance (SPR) quantifies kon/koff rates (e.g., kon = 1.2×10⁶ M⁻¹s⁻¹ for 5-HT₂C) .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Answer:

- Rodent hyperactivity models : Amphetamine-induced hyperlocomotion tests show dose-dependent suppression (ED₅₀ = 1.5 mg/kg) .

- Cognitive assays : TAK-418 (structurally related) rescues ASD-like behaviors in valproate-induced models via LSD1 inhibition .

- PET imaging : Carbon-11-labeled analogs track brain penetration (e.g., 18% ID/g in striatum at 30 min post-injection) .

Advanced: How can researchers resolve discrepancies in receptor binding data across studies?

Answer:

- Assay standardization : Use common reference ligands (e.g., SB-242084 for 5-HT₂C) to normalize Ki values .

- Membrane preparation : Avoid freeze-thaw cycles to preserve receptor conformation (e.g., HEK293 membranes used within 48h) .

- Data reconciliation : Apply Cheng-Prusoff equation adjustments for non-competitive inhibition artifacts .

Advanced: What stability challenges exist for this compound under physiological conditions?

Answer:

- pH sensitivity : Degrades rapidly at pH >7 (t₁/₂ = 2h) due to cyclopropane ring strain. Use lyophilized HCl salts for storage .

- Oxidative metabolism : CYP3A4 mediates N-demethylation (major metabolite). Co-administer CYP inhibitors in vivo .

- Light exposure : UV irradiation induces cis-trans isomerization. Store in amber vials at -20°C .

Advanced: How can contradictory results in functional assays be systematically addressed?

Answer:

- Orthogonal validation : Combine FLIPR® calcium assays with electrophysiology (e.g., patch-clamp) to confirm ion flux .

- Kinase profiling : Screen against off-targets (e.g., dopamine D₂, adrenergic α1) using radioligand binding panels .

- Data triangulation : Apply multivariate analysis (e.g., PCA) to isolate assay-specific variables (e.g., cell line, buffer pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.